molecular formula C29H44O3 B12325426 (1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10.0^{5,9.0^{14,18]icosane-5-carboxylic acid

(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10.0^{5,9.0^{14,18]icosane-5-carboxylic acid

Cat. No.: B12325426
M. Wt: 440.7 g/mol
InChI Key: NUDCZUBEFGYVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0{2,10.0{5,90^{14,18]icosane-5-carboxylic acid is a complex organic molecule characterized by its unique pentacyclic structure This compound is notable for its multiple chiral centers and the presence of various functional groups, including a carboxylic acid and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0{2,10.0{5,9.0^{14,18]icosane-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions.

    Functional Group Transformations: Introduction of the carboxylic acid and ketone groups through oxidation and other functional group transformations.

    Chiral Resolution: Separation of the desired stereoisomer using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone group to a carboxylic acid under strong oxidizing conditions.

    Reduction: Reduction of the ketone group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the carboxylic acid group to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of a dicarboxylic acid.

    Reduction: Formation of an alcohol.

    Substitution: Formation of esters or amides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving carboxylic acids and ketones.

    Medicine: Potential use as a drug candidate due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, potentially inhibiting their function. The ketone group can participate in redox reactions, altering the redox state of the cellular environment. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Properties

IUPAC Name

1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-17(2)18-10-13-29(24(31)32)15-14-27(6)19(23(18)29)8-9-21-26(5)16-22(30)25(3,4)20(26)11-12-28(21,27)7/h18-21,23H,1,8-16H2,2-7H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDCZUBEFGYVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(=O)C5(C)C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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